Pyridazino[4,5-g]phthalazine
Description
Structure
3D Structure
Properties
IUPAC Name |
pyridazino[4,5-g]phthalazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N4/c1-7-3-11-13-5-9(7)2-10-6-14-12-4-8(1)10/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQOOECKVFBSOFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=NN=CC2=CC3=CN=NC=C31 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30484455 | |
| Record name | Pyridazino[4,5-g]phthalazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30484455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
260-63-9 | |
| Record name | Pyridazino[4,5-g]phthalazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30484455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Elucidation of Reaction Mechanisms in Pyridazino 4,5 G Phthalazine Chemistry
Mechanistic Investigations of Novel Synthetic Pathways
The construction and functionalization of the Pyridazino[4,5-g]phthalazine core involve a variety of reaction types, each with distinct mechanistic features. This section explores the fundamental processes that underpin these transformations.
Nucleophilic Substitution Processes
While direct mechanistic studies on nucleophilic substitution of this compound are not extensively documented, the reactivity of related fused pyridazine (B1198779) systems provides significant insights into the likely operative mechanisms. The presence of multiple nitrogen atoms in the heterocyclic framework significantly influences the electron density distribution, activating the carbon skeleton towards nucleophilic attack.
In analogous halogenated pyridazine and phthalazine (B143731) systems, nucleophilic aromatic substitution (SNAr) is a common pathway for the introduction of a wide range of functional groups. For instance, the reaction of 1-chlorophthalazines with various nucleophiles proceeds via an ipso addition of the nucleophile to the electron-deficient carbon atom bearing the chlorine. This initial attack forms a highly delocalized anionic intermediate, often referred to as a Meisenheimer complex. The subsequent departure of the chloride leaving group restores the aromaticity of the ring system, yielding the substituted product. nih.gov The regioselectivity of such substitutions in polyfluorinated pyridazinones is influenced by both the nature of the incoming nucleophile and the existing substituents on the ring. nih.gov
The reactivity of the this compound system towards nucleophiles is expected to follow similar SNAr mechanisms. The precise positions most susceptible to attack will be dictated by the specific substitution pattern and the resulting electronic landscape of the molecule.
Dimerization and Electrocyclic Reactions
Electrocyclic reactions, a class of pericyclic reactions, represent a powerful tool in the synthesis of fused heterocyclic systems. These reactions involve the intramolecular formation of a sigma bond from a conjugated pi system, or the reverse ring-opening process. While specific examples of dimerization and electrocyclic reactions involving the pre-formed this compound nucleus are scarce in the literature, the synthesis of the broader pyridazine family frequently employs such transformations.
For instance, the formation of pyridazine rings can be achieved through aza-Diels-Alder reactions, a type of [4+2] cycloaddition. In an inverse electron-demand aza-Diels-Alder reaction, an electron-deficient diene, such as a 1,2,4,5-tetrazine, reacts with an electron-rich dienophile. The reaction proceeds through a concerted pericyclic transition state, followed by the extrusion of a small molecule, typically dinitrogen, to yield the aromatic pyridazine ring. mdpi.com The regioselectivity of these cycloadditions is a key aspect of pathway control. organic-chemistry.org Computational studies on related systems have explored the energetics of these pericyclic cascades, including the potential for stepwise cycloadditions and subsequent electrocyclic ring-opening steps. acs.org
The application of such principles to the synthesis of the this compound framework can be envisaged, for example, through the intramolecular cycloaddition of a suitably functionalized phthalazine derivative bearing a diene or dienophile side chain. The stereochemistry of these reactions is governed by the Woodward-Hoffmann rules, which predict whether the ring closure will be conrotatory or disrotatory based on the number of pi electrons and whether the reaction is thermally or photochemically induced.
Proton Transfer and Tautomeric Equilibria Analysis
The potential for tautomerism is a key feature of many heterocyclic compounds, including derivatives of this compound. Tautomeric equilibria involve the migration of a proton between two or more sites within a molecule, often accompanied by a shift in double bonds. This phenomenon can significantly impact the chemical and physical properties of a compound.
A notable investigation into the tautomeric behavior of 1,4-dihydroxythis compound has provided valuable mechanistic insights. researchgate.net This compound can exist in several tautomeric forms, including the dihydroxy form and various keto-enol and diketo forms. Spectroscopic analysis, particularly UV and IR spectroscopy, in conjunction with the study of N-methylated model compounds, has been instrumental in elucidating the predominant tautomeric forms in different states. researchgate.net
By comparing the spectroscopic data of the parent compound with that of its N-methyl derivative, researchers can "lock" the molecule into a specific tautomeric form, allowing for a more definitive assignment of the observed spectral features. researchgate.net This comparative approach has revealed the subtle interplay of electronic and steric factors that govern the position of the tautomeric equilibrium.
| Compound | Predominant Tautomeric Form | Key Spectroscopic Evidence |
|---|---|---|
| 1,4-Dihydroxythis compound | Amide-like structures | Comparison of UV and IR spectra with N-methylated model compounds indicates a preference for lactam forms over the dihydroxy aromatic form. researchgate.net |
| N-Methyl-1,4-dihydroxythis compound | Fixed tautomeric structure | Serves as a reference compound to elucidate the tautomeric equilibrium of the parent compound. researchgate.net |
Studies on Reaction Selectivity and Pathway Control
The presence of multiple reactive sites in the this compound skeleton makes the control of reaction selectivity a paramount challenge in its chemical synthesis and functionalization. Regioselectivity, in particular, is a critical consideration.
In the synthesis of the core this compound structure, the regioselective reduction of precursor molecules is a key step. For example, the synthesis can proceed through a diethyl phthalazine-6,7-dicarboxylate intermediate, which is obtained via the regioselective reduction of a tetraester. The choice of reducing agent and reaction conditions is crucial for achieving the desired selectivity. researchgate.net
Furthermore, in nucleophilic substitution reactions on related polyhalogenated pyridazine systems, the regiochemical outcome is highly dependent on the nature of the nucleophile. For instance, the reaction of 4,5,6-trifluoropyridazin-3(2H)-one with nitrogen nucleophiles can lead to a mixture of products arising from substitution at the 4- and 5-positions. The ratio of these isomers is influenced by the specific amine used, with primary and secondary amines often favoring substitution at the 4-position. nih.gov This selectivity can be exploited to synthesize a variety of disubstituted and ring-fused pyridazinone systems. nih.gov
The principles of controlling regioselectivity observed in these related systems are directly applicable to the targeted functionalization of the this compound nucleus. By carefully selecting reagents and reaction conditions, it is possible to direct reactions to specific positions on the heterocyclic framework, enabling the synthesis of a diverse range of derivatives with well-defined structures.
Advanced Spectroscopic and Crystallographic Characterization Methodologies for Pyridazino 4,5 G Phthalazine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For Pyridazino[4,5-g]phthalazine, both ¹H and ¹³C NMR spectroscopy provide critical data for structural assignment.
Proton Nuclear Magnetic Resonance (¹H NMR) Applications
¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms within a molecule. The this compound molecule has a symmetrical structure containing six aromatic protons. Due to this symmetry, three distinct signals are expected in the ¹H NMR spectrum. Studies on related pyridazino-phthalazine derivatives show that aromatic protons typically resonate in the region of δ 7.8–8.4 ppm. vulcanchem.com The specific chemical shifts and coupling patterns (multiplicity) of these protons are determined by their position on the heterocyclic framework and their interaction with neighboring protons.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| H-1, H-4 | ~9.5 (estimated) | Singlet |
| H-6, H-9 | ~8.0 - 8.5 (range from derivatives) vulcanchem.com | Doublet |
| H-7, H-8 | ~7.8 - 8.2 (range from derivatives) vulcanchem.com | Doublet |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Applications
¹³C NMR spectroscopy is used to determine the types of carbon atoms in a molecule. The symmetrical structure of this compound results in five distinct signals in its ¹³C NMR spectrum. This includes signals for the four unique aromatic CH carbons and one signal for the quaternary carbons at the ring junctions. For analogous aromatic systems, these carbons are known to resonate between δ 120–140 ppm. vulcanchem.com The precise chemical shifts offer conclusive evidence for the carbon skeleton of the molecule.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-1, C-4 | ~150 - 155 |
| C-6, C-9 | ~125 - 135 vulcanchem.com |
| C-7, C-8 | ~120 - 130 vulcanchem.com |
| C-5a, C-9a | ~130 - 140 |
| C-4a, C-10a | ~125 - 135 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a technique used to identify functional groups in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its specific bonds. Key expected absorptions include C-H stretching from the aromatic rings, and C=C and C=N bond stretching vibrations within the heterocyclic system. For related derivatives, aromatic C=C stretching is observed around 1561 cm⁻¹. vulcanchem.com The absence of bands for other functional groups (like O-H or C=O) confirms the purity of the core structure.
Table 3: Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) |
|---|---|
| Aromatic C-H Stretch | 3000 - 3100 |
| Aromatic C=C Stretch | 1500 - 1600 (approx. 1561 for derivatives) vulcanchem.com |
| C=N Stretch | 1610 - 1680 |
| Aromatic C-H Bend | 690 - 900 |
Mass Spectrometry (MS) in Molecular Formula Determination
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental formula of a compound. For this compound (C₁₀H₆N₄), the exact molecular weight is 182.18 g/mol . vulcanchem.com High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula by distinguishing it from other formulas with the same nominal mass. The mass spectrum would be expected to show a prominent molecular ion peak (M⁺) at an m/z value corresponding to its molecular weight.
Table 4: Mass Spectrometry Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₀H₆N₄ vulcanchem.com |
| Molecular Weight (g/mol) | 182.18 vulcanchem.com |
| Expected M⁺ Peak (m/z) | 182 |
Elemental Analysis for Compositional Verification
Elemental analysis is a process that determines the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. This technique is crucial for verifying the empirical and molecular formula of a newly synthesized substance. The experimentally determined percentages are compared with the theoretically calculated values based on the proposed molecular formula. A close agreement between the experimental and calculated values serves as strong evidence for the compound's purity and proposed structure.
Table 5: Elemental Analysis Data for this compound (C₁₀H₆N₄)
| Element | Theoretical Percentage (%) |
|---|---|
| Carbon (C) | 65.93% |
| Hydrogen (H) | 3.32% |
| Nitrogen (N) | 30.75% |
X-ray Crystallography for Solid-State Structure Determination
Table 6: Information Obtainable from X-ray Crystallography
| Crystallographic Parameter | Type of Information Provided |
|---|---|
| Crystal System | The basic repeating shape of the crystal lattice (e.g., monoclinic, triclinic). |
| Space Group | The symmetry elements present in the crystal structure. |
| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the basic repeating unit of the crystal. |
| Bond Lengths & Angles | Precise measurements of the distances and angles between atoms. |
Determination of Absolute Configuration
The determination of the absolute configuration of a chiral molecule is crucial for understanding its stereospecific interactions. This compound itself is an achiral, planar molecule. However, the introduction of stereocenters, for instance, through substitution, would result in enantiomers. Establishing the absolute stereochemistry of such chiral derivatives is a critical analytical challenge.
One of the most definitive methods for this purpose is single-crystal X-ray crystallography , particularly when utilizing anomalous dispersion. This technique, often referred to as the Bijvoet method, relies on the fact that when X-rays have an energy near an absorption edge of a heavy atom present in the crystal, the scattering factor of that atom becomes a complex number. This leads to a breakdown of Friedel's law, which states that the intensities of reflections from opposite sides of a crystal plane (hkl and -h-k-l) are equal. By carefully measuring the intensity differences between these Friedel pairs, the absolute configuration of the molecule in the crystal can be determined unambiguously. For a derivative of this compound to be suitable for this analysis, it would ideally be co-crystallized with or contain a heavy atom.
In the absence of a suitable heavy atom, chiral derivatives can be prepared using reagents of known chirality. The absolute configuration of the product can then be inferred, assuming the reaction mechanism and stereochemical course are well understood.
Another powerful technique is Vibrational Circular Dichroism (VCD) spectroscopy. VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The resulting spectrum is highly sensitive to the molecule's absolute configuration. By comparing the experimental VCD spectrum to a theoretically predicted spectrum generated through quantum-mechanical calculations (such as Density Functional Theory, DFT), the absolute stereochemistry can be assigned. This method is particularly valuable as it can be performed on molecules in solution, circumventing the need for single crystals. A VCD spectra alignment algorithm can be used to systematically compare the experimental and theoretical spectra to determine the most likely enantiomer nih.gov.
Conformational Analysis in the Crystalline State
Conformational analysis provides detailed insight into the three-dimensional shape of a molecule, which is dictated by the spatial arrangement of its atoms. For a polycyclic system like this compound, while the core aromatic structure is expected to be largely planar, substituents may adopt various conformations. Single-crystal X-ray diffraction is the gold standard for determining the precise conformation of a molecule in the crystalline state.
The analysis of a crystal structure provides a wealth of data, including:
Bond Lengths: The distances between the nuclei of two bonded atoms.
Bond Angles: The angles formed between three connected atoms.
Torsion (Dihedral) Angles: The angles that describe the rotation around a chemical bond.
This information allows for a detailed description of the molecular geometry. For instance, in related fused heterocyclic systems, X-ray analysis has been used to unequivocally prove the molecular structure and understand the planarity or twisting of the ring systems researchgate.net. In a hypothetical crystal structure of a this compound derivative, one would expect the fused aromatic rings to be nearly coplanar. However, any substituents on the ring could lead to steric interactions that might cause slight deviations from planarity.
The data obtained from X-ray crystallography can be presented in detailed tables, providing a snapshot of the molecule's preferred conformation within the crystal lattice.
Table 1: Hypothetical Crystallographic Data for a this compound Derivative This table is illustrative of the data that would be obtained from a single-crystal X-ray diffraction experiment and is not based on published data for this specific compound.
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 8.50 |
| b (Å) | 12.20 |
| c (Å) | 9.80 |
| α (°) | 90 |
| β (°) | 105.5 |
| γ (°) | 90 |
| Volume (Å3) | 978.5 |
Table 2: Hypothetical Selected Bond Lengths and Angles for a this compound Derivative This table is illustrative and provides examples of the type of detailed geometric information obtained from crystallographic analysis.
| Bond/Angle | Value (Å or °) |
|---|---|
| N1-N2 | 1.34 |
| C4a-C10a | 1.41 |
| C5a-C9a | 1.42 |
| N1-C10a-C4a | 120.5 |
| C5a-N5-N6 | 119.8 |
Furthermore, the packing of molecules within the crystal provides information on intermolecular interactions, such as hydrogen bonding and π-π stacking, which can influence the conformation of the molecule. The analysis of Hirshfeld surfaces is a modern computational tool used to visualize and quantify these intermolecular contacts within a crystal lattice mdpi.com. This detailed structural information is invaluable for understanding the solid-state properties of the material and for designing new derivatives with specific desired characteristics.
Computational and Theoretical Chemistry Studies on Pyridazino 4,5 G Phthalazine
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a standard method for investigating the electronic structure and properties of molecules. nih.govmdpi.com It offers a balance between computational cost and accuracy, making it suitable for polyatomic systems like Pyridazino[4,5-g]phthalazine. DFT calculations can predict molecular geometries, vibrational frequencies, and various electronic properties. nih.govmdpi.com While specific DFT studies focused solely on the parent this compound are not extensively detailed in the literature, the principles are widely applied to analogous nitrogen-containing aromatic systems. nih.govvulcanchem.com Calculations on related derivatives are often performed using hybrid functionals like B3LYP with a suitable basis set, such as 6-31+G(d), to obtain optimized geometries and electronic parameters. mdpi.com
Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to explain chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO is the orbital most likely to donate electrons, representing the molecule's nucleophilic or electron-donating capability. youtube.comlibretexts.org Conversely, the LUMO is the orbital that most readily accepts electrons, indicating the molecule's electrophilic or electron-accepting character. youtube.comlibretexts.org
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. mdpi.com A small energy gap suggests that the molecule is more polarizable and has higher chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.com A large gap implies higher kinetic stability and lower chemical reactivity. mdpi.com
Table 1: Frontier Molecular Orbital Energies for Phthalazine (B143731) Derivatives
This table presents calculated HOMO energy, LUMO energy, and the corresponding energy gap for several phthalazine derivatives, illustrating the typical range of these values in related systems. The calculations were performed using the DFT (B3LYP)/6–31 + G(d) method. mdpi.com
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
| Structure 1 | -6.45 | -1.71 | 4.74 |
| Structure 16a | -6.12 | -1.61 | 4.51 |
| Structure 18a | -6.07 | -1.79 | 4.28 |
| Structure 20a | -6.23 | -2.01 | 4.22 |
| Structure 26a | -5.71 | -1.44 | 4.27 |
| Structure 29a | -5.85 | -1.58 | 4.27 |
| Structure 33a | -5.88 | -1.69 | 4.19 |
Source: Data adapted from quantum chemical calculations on phthalazine derivatives. mdpi.com
The Molecular Electrostatic Potential Surface (MEPS) is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. mdpi.comwolfram.com The MEPS map is generated by calculating the electrostatic potential on the molecule's electron density surface. wolfram.com Different colors represent varying potential values:
Red regions indicate negative electrostatic potential, corresponding to areas of high electron density. These sites are susceptible to electrophilic attack and are associated with lone pairs of electrons, such as those on the nitrogen atoms. wolfram.comresearchgate.net
Blue regions indicate positive electrostatic potential, corresponding to areas of electron deficiency. These sites are prone to nucleophilic attack. wolfram.comresearchgate.net
Green regions represent neutral or near-zero potential. wolfram.com
For this compound, a MEPS analysis would be expected to show regions of strong negative potential located around the nitrogen atoms due to their lone pairs. The aromatic protons and the carbon framework would likely exhibit less negative or slightly positive potential. This mapping helps to identify the most probable sites for interactions with electrophiles and nucleophiles, providing a qualitative guide to the molecule's chemical reactivity. mdpi.com
Ionization Potential (I): The energy required to remove an electron. It is approximated as I ≈ -EHOMO. mdpi.com
Electron Affinity (A): The energy released when an electron is added. It is approximated as A ≈ -ELUMO. mdpi.com
Electronegativity (χ): The ability of a molecule to attract electrons. It is calculated as χ = (I + A) / 2. mdpi.com
Chemical Hardness (η): A measure of resistance to change in electron distribution. It is calculated as η = (I - A) / 2. A hard molecule has a large HOMO-LUMO gap, while a soft molecule has a small gap. mdpi.com
Global Softness (σ): The reciprocal of chemical hardness (σ = 1/η). It indicates the molecule's polarizability. mdpi.com
These descriptors, calculated via DFT, offer a quantitative assessment of the molecule's electronic properties. For instance, a high electronegativity and hardness would suggest a stable, less reactive molecule.
Table 2: Global Chemical Reactivity Descriptors for Phthalazine Derivatives
This table shows calculated descriptors for phthalazine derivatives, derived from HOMO and LUMO energies. These values provide a quantitative basis for comparing the chemical reactivity of related heterocyclic systems. mdpi.com
| Compound | Ionization Potential (I) (eV) | Electron Affinity (A) (eV) | Electronegativity (χ) (eV) | Chemical Hardness (η) (eV) | Global Softness (σ) (eV⁻¹) |
| Structure 1 | 6.45 | 1.71 | 4.08 | 2.37 | 0.42 |
| Structure 16a | 6.12 | 1.61 | 3.87 | 2.26 | 0.44 |
| Structure 18a | 6.07 | 1.79 | 3.93 | 2.14 | 0.47 |
| Structure 20a | 6.23 | 2.01 | 4.12 | 2.11 | 0.47 |
| Structure 26a | 5.71 | 1.44 | 3.58 | 2.14 | 0.47 |
| Structure 29a | 5.85 | 1.58 | 3.72 | 2.14 | 0.47 |
| Structure 33a | 5.88 | 1.69 | 3.79 | 2.10 | 0.48 |
Source: Data adapted from quantum chemical calculations on phthalazine derivatives. mdpi.com
Quantum Chemical Modeling of Reaction Pathways
Quantum chemical modeling can be used to elucidate reaction mechanisms by mapping the potential energy surface of a chemical reaction. This involves calculating the geometries and energies of reactants, intermediates, transition states, and products. By identifying the lowest energy pathway, computational chemists can predict the most likely mechanism for a given transformation.
For a molecule like this compound, such modeling could be applied to investigate its synthesis or subsequent functionalization reactions, such as electrophilic substitution or cycloaddition. For example, modeling the cyclization step in its synthesis could reveal the energetic favorability of the pathway and the structure of the transition state. While specific studies modeling reaction pathways for the parent this compound are not prominent in the literature, this theoretical approach is fundamental to understanding reactivity in heterocyclic chemistry.
Investigation of Intermolecular Interactions
Intermolecular interactions are crucial in determining the solid-state structure and properties of molecular materials. For aromatic heterocycles, π-stacking is a significant non-covalent interaction. Theoretical studies on related N-heterocycles have investigated the energetics of stacking interactions, often involving a balance between attractive dispersion forces and repulsive electrostatic interactions. acs.org The electron-deficient nature of the this compound rings would heavily influence these interactions.
Anion-π interactions are non-covalent forces between an anion and the face of an electron-deficient aromatic ring. scispace.comresearchgate.net The electron-poor nature of aromatic systems containing multiple nitrogen atoms, such as s-tetrazine, makes their π-systems capable of attracting anions. scispace.com This interaction is primarily electrostatic in nature and depends on the quadrupole moment of the aromatic ring. scispace.com
The this compound system, with its four nitrogen atoms, possesses a highly electron-deficient π-system. This characteristic makes it a strong candidate for engaging in anion-π interactions. Theoretical calculations could be used to model the interaction between this molecule and various anions (e.g., halides, nitrate). Such studies would involve optimizing the geometry of the anion-molecule complex and calculating the binding energy to quantify the strength of the interaction. While direct computational studies on anion-π interactions involving this compound have not been specifically reported, the principles established for other electron-deficient heterocycles strongly suggest its potential to form such complexes. scispace.comresearchgate.netrsc.org
Analysis of Hydrogen Bonding Networks
No dedicated computational studies detailing the hydrogen bonding networks of this compound were identified. Research in this area would typically involve quantum chemical calculations to identify potential hydrogen bond donors and acceptors within the molecule and with surrounding solvent molecules. Such studies would provide data on bond lengths, angles, and binding energies, which are crucial for understanding the intermolecular interactions that govern the compound's solid-state structure and solubility. Without these studies, a data-driven analysis of its hydrogen bonding capabilities remains speculative.
Theoretical Studies on Conformational Features and Dynamics
Similarly, there is a lack of published research on the theoretical conformational features and dynamics of this compound. Conformational analysis, usually performed using methods like Density Functional Theory (DFT) or molecular dynamics simulations, would be necessary to determine the most stable three-dimensional structures of the molecule, calculate the energy barriers between different conformations, and understand its flexibility. This information is fundamental to predicting its interaction with biological targets and its material properties.
While computational studies have been conducted on various derivatives of phthalazine and pyridazine (B1198779), the unique fused ring structure of this compound means that findings from these related but structurally distinct molecules cannot be directly extrapolated to the parent compound. The electronic distribution and steric factors of the fused system would significantly influence its conformational preferences and hydrogen bonding characteristics.
Supramolecular Chemistry and Advanced Materials Applications of Pyridazino 4,5 G Phthalazine
Role in Supramolecular Assembly and Host-Guest Chemistry
No specific studies on the role of Pyridazino[4,5-g]phthalazine in supramolecular assembly or host-guest chemistry have been reported. Research in this area typically involves the design and synthesis of host molecules that can selectively bind to guest molecules through non-covalent interactions. While the structural features of this compound might lend themselves to such applications, no published research has explored its capacity to act as either a host or a guest molecule.
Formation of Coordination Polymers and Metal-Organic Frameworks (MOFs)
There is no available literature describing the use of this compound as a ligand for the synthesis of coordination polymers or Metal-Organic Frameworks (MOFs). The synthesis of these materials relies on the coordination of organic ligands to metal ions to form extended one-, two-, or three-dimensional structures. Although the nitrogen atoms in the pyridazine (B1198779) and phthalazine (B143731) rings of the compound could potentially coordinate with metal centers, no such coordination compounds or their applications have been documented in scientific publications.
Potential Applications in Electrochromic Materials
An investigation into the potential applications of this compound in electrochromic materials yielded no specific results. Electrochromic materials are capable of changing their optical properties in response to an applied electrical potential. While some heterocyclic compounds are known to exhibit electrochromic behavior, there is no research to indicate that this compound has been synthesized, characterized, or tested for such properties.
Development of Hybrid Materials with this compound Units
No research articles were found that describe the development of hybrid materials incorporating this compound units. The creation of hybrid materials involves combining organic and inorganic components to achieve synergistic properties. The lack of available information suggests that this specific compound has not yet been explored as an organic component in the fabrication of such advanced materials.
Q & A
Q. What are the common synthetic strategies for Pyridazino[4,5-g]phthalazine derivatives?
this compound derivatives are typically synthesized via:
- Hydrazinolysis : Reacting precursors like 4,5-dichloropyridazin-3-ones with hydrazine hydrate under reflux conditions in ethanol, followed by recrystallization .
- Smiles rearrangement : Critical for regioselective formation of indole-fused derivatives, as demonstrated in reactions involving 2-(1H-indol-2-yl)phenol .
- Vilsmeier's reaction : Employed to introduce formyl groups into the heterocyclic scaffold, enabling further functionalization .
Q. What analytical techniques are used to confirm the structure of this compound derivatives?
Key methods include:
- X-ray crystallography : Resolves atomic-level geometry and π–π stacking interactions (e.g., triclinic/monoclinic systems with twist angles up to 12.65°) .
- Spectroscopy : NMR and IR confirm functional groups and regiochemistry, while mass spectrometry validates molecular weights .
- Elemental analysis : Ensures stoichiometric purity, particularly for novel derivatives .
Q. What pharmacological activities are associated with this compound derivatives?
These compounds exhibit:
- Antiviral activity : Inhibition of Zika virus NS5 RdRp (e.g., ZFD-10 derivative) .
- Anticancer potential : DNA-binding affinity and cytotoxicity via genotoxic mechanisms .
- Enzyme inhibition : Targeting phosphoinositide 3-kinases (PI3K) and platelet aggregation pathways .
Advanced Research Questions
Q. How can regioselectivity be controlled during the synthesis of indole-fused Pyridazino[4,5-g]phthalazines?
Regioselectivity challenges arise from competing reaction pathways. Strategies include:
- Smiles rearrangement : Directs fusion at specific positions (e.g., pyridazino[4,5-b][1,4]benzoxazepin-4(3H)-ones) .
- Steric/electronic modulation : Introducing electron-withdrawing groups (e.g., fluorine) to bias reactive sites .
- Catalytic optimization : Using HCl or piperonylate catalysts to enhance selectivity in cyclization steps .
Q. How can reaction conditions be optimized to improve yields in hydrazinolysis reactions?
Key parameters include:
- Solvent choice : Ethanol or methanol for better solubility and crystal formation .
- Stoichiometry : Excess hydrazine hydrate (2:1 molar ratio) to drive completion .
- Temperature control : Reflux conditions (e.g., 3 hours at 78°C) to balance reaction rate and side-product formation .
Q. What strategies resolve conflicting reports on the biological activity of this compound derivatives across studies?
Contradictions often arise from structural variations or assay conditions. Mitigation involves:
- Comparative pharmacological assays : Standardized testing against reference compounds (e.g., olaparib for anticancer activity) .
- Structure-activity relationship (SAR) studies : Correlating substituents (e.g., methoxy, fluorine) with target binding .
- Computational modeling : Density functional theory (DFT) to predict interaction mechanisms (e.g., π–π stacking with catalytic sites) .
Methodological Considerations
Q. How are non-covalent π interactions leveraged in chiral recognition for this compound derivatives?
- Extended π-systems : 3,4,5-Trimethoxyphenyl groups enhance enantioselectivity (selectivity factor = 32) by aligning with catalyst piperonylate groups .
- Pyridazine vs. phthalazine scaffolds : Phthalazine’s fused ring system significantly improves chiral discrimination compared to pyridazine .
Q. What are the challenges in synthesizing pyridazino[4,5-d]pyridazine derivatives?
- Limited functionalization routes : Traditional methods rely on hydrazine-mediated ring closure, restricting structural diversity .
- Reactivity with organometallics : Polar reagents attack specific positions (e.g., C-1 or C-4), requiring protective groups or directing moieties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
